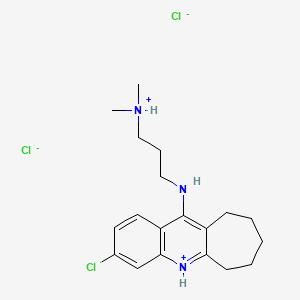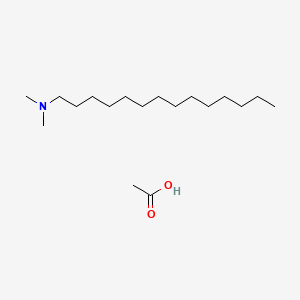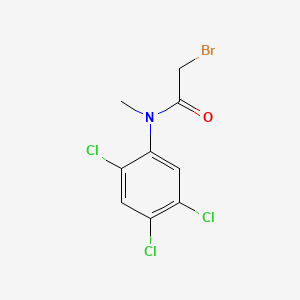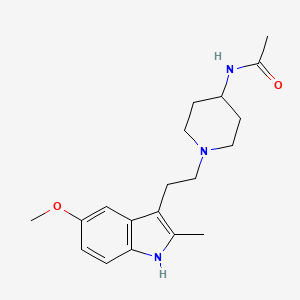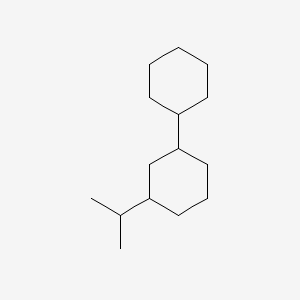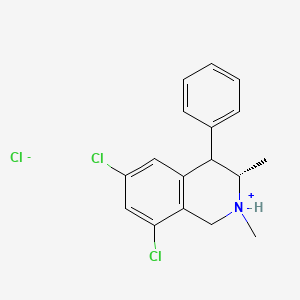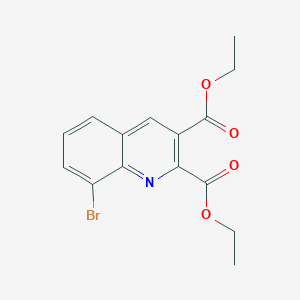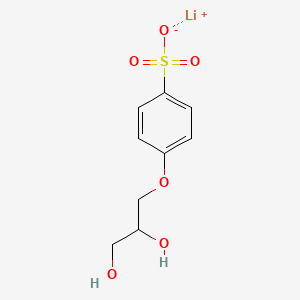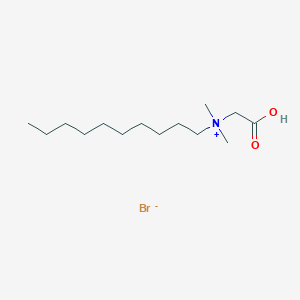
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride is a heterocyclic organic compound It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and various substituted derivatives of the original compound .
Scientific Research Applications
2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
2-Pyrrolidin-1-ium-1-ylethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride is unique due to its specific combination of a pyrrolidine ring and a carbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
100836-67-7 |
|---|---|
Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-pyrrolidin-1-ium-1-ylethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-15-11-16(2)13-18(12-15)24-14-17(3)20(4)19(22)23-10-9-21-7-5-6-8-21;/h11-13,17H,5-10,14H2,1-4H3;1H |
InChI Key |
PRWCKEIKPAGSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)N(C)C(=O)OCC[NH+]2CCCC2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




